(4R)-2-Oxo-1,3-oxazinane-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

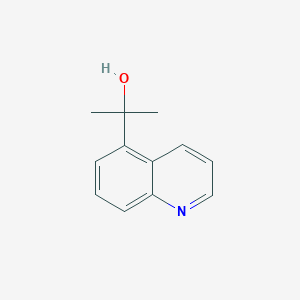

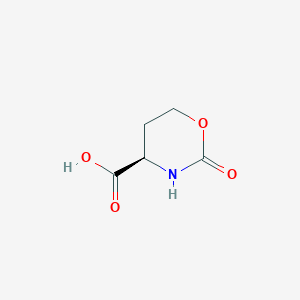

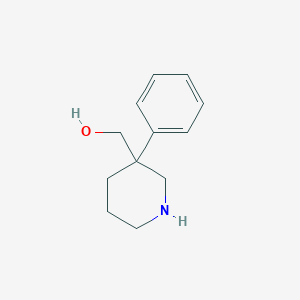

The compound (4R)-2-Oxo-1,3-oxazinane-4-carboxylic acid, also known as D-Oxac, is a chiral molecule that has been studied for its potential as a building block in the synthesis of beta-pseudopeptide foldamers. These foldamers are of interest due to their ability to adopt regular helical structures, which can be relevant in biological systems, particularly in aqueous solutions .

Synthesis Analysis

The synthesis of (4R)-2-Oxo-1,3-oxazinane-4-carboxylic acid involves a total synthesis approach in solution, as described in the context of homo-oligomers of D-Oxac. The synthesis process takes advantage of the molecule's oxazolidin-2-one and beta-amino acid groups, which are integral to its conformational properties and its utility in constructing beta-pseudopeptide foldamers . Additionally, a new synthetic method for chiral 1,3-oxazinan-2-ones from carbohydrate derivatives has been reported, which involves the reaction of optically pure 3-hydroxy-gamma-butyrolactone with a primary amine, followed by reduction and carbonylation steps .

Molecular Structure Analysis

The molecular structure of D-Oxac homo-oligomers has been investigated using NMR and Monte Carlo search techniques. These studies have shown that the homo-oligomers tend to fold into a regular helical structure, especially in competitive solvents like water. This propensity for helical folding is significant for the potential application of these molecules in biological environments .

Chemical Reactions Analysis

The chemical reactivity of related oxazinane derivatives has been explored in various contexts. For instance, the synthesis of 3,4-dihydro-4-oxo-2H-1,3-benzoxazine-carboxylic acids involves the hydrolysis of corresponding esters, which are prepared by condensation reactions . Acid-induced and reductive transformations of carbohydrate-derived 1,2-oxazines have also been studied, leading to the synthesis of enantiopure amino carbohydrate derivatives . Furthermore, the direct synthesis of 2-oxazolines from carboxylic acids has been achieved using 2-chloro-4,6-dimethoxy-1,3,5-triazine under mild conditions .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of (4R)-2-Oxo-1,3-oxazinane-4-carboxylic acid are not detailed in the provided papers, the general properties of oxazinane derivatives can be inferred. These compounds are typically characterized by their chiral centers, which contribute to their potential as intermediates in pharmaceutical synthesis. The stability and solubility of these compounds in various solvents, as well as their ability to participate in hydrogen bonding, are important factors that influence their behavior in chemical reactions and potential applications .

Scientific Research Applications

Biotechnological Production and Organic Synthesis

Microbiologically produced carboxylic acids, including oxo-carboxylic acids, serve as building blocks in organic synthesis, highlighting the biotechnological preparation of selected oxo- and hydroxycarboxylic acids under "green" conditions. These acids are utilized in the synthesis of hydrophilic triazines, spiro-connected heterocycles, benzotriazines, and pyranoic amino acids, emphasizing the development of new product isolation procedures and the application of genetically modified microorganisms for a wide range of substrates (Aurich et al., 2012).

Synthesis of Heterocycles and Medicinal Chemistry

Functionalized 1,2-oxazinanes, related to "(4R)-2-Oxo-1,3-oxazinane-4-carboxylic acid," are valuable in synthetic and medicinal chemistry. A strategy for synthesizing trans-4-hydroxyl-5-azido/cyano/amino 1,2-oxazinanes has been developed, showcasing their potential applications (Huang et al., 2019).

Photooxygenation and Macrolide Synthesis

Oxazoles, closely related to oxazinanes, are employed as activated carboxylic acids in the synthesis of macrolides like recifeiolide and curvularin, demonstrating the versatility of these compounds in organic synthesis (Wasserman et al., 1981).

Foldamer Construction

Oxazolidine-4-carboxylic acids are used to construct pseudopeptide foldamers, offering a novel approach to designing helical structures stabilized by intramolecular hydrogen bonds. This research suggests potential applications in developing new materials and pharmaceuticals (Tomasini et al., 2003).

Nanocomposite Synthesis

Azo-linked 4H-benzo[d][1,3]oxazine-2,4-diones, synthesized from carboxylic acids and carbon dioxide, highlight the application of nanocomposites in green chemistry, showing advantages such as mild conditions and excellent yields (Nikpassand et al., 2018).

Safety And Hazards

The safety information for “(4R)-2-Oxo-1,3-oxazinane-4-carboxylic acid” indicates that it has the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

(4R)-2-oxo-1,3-oxazinane-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO4/c7-4(8)3-1-2-10-5(9)6-3/h3H,1-2H2,(H,6,9)(H,7,8)/t3-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWPSPESEXGPUGH-GSVOUGTGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)NC1C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC(=O)N[C@H]1C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4R)-2-Oxo-1,3-oxazinane-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-6-(2-methylpropoxy)-N-[(E)-3-methylsulfonylprop-2-enyl]pyridine-3-carboxamide](/img/structure/B3013347.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B3013348.png)

![N-[(3,4,5-Trifluorophenyl)methyl]prop-2-enamide](/img/structure/B3013350.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B3013353.png)

![2-((6-amino-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B3013356.png)

![1-[(2,4-Difluorophenyl)(phenyl)methyl]piperazine](/img/structure/B3013357.png)

![(Z)-2-(2-bromobenzylidene)-8-(2-morpholinoethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B3013358.png)